5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one
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Overview
Description
5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with hydroxy, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl rings .
Scientific Research Applications
5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma and flavor properties.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another compound with significant flavor and fragrance applications
Uniqueness
5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methyl, and diphenyl groups on a cyclopentene ring makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
88964-81-2 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C18H16O2/c1-18(20)12-15(13-8-4-2-5-9-13)16(17(18)19)14-10-6-3-7-11-14/h2-11,20H,12H2,1H3 |
InChI Key |
XUERPQNADIVCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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